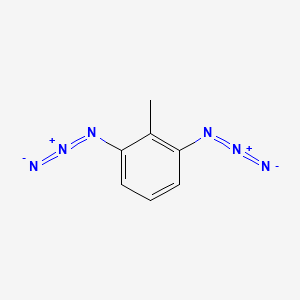![molecular formula C11H12ClNO2S B15168358 S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate CAS No. 614760-02-0](/img/structure/B15168358.png)
S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate: is a chemical compound with the molecular formula C11H12ClNO2S It is known for its unique structure, which includes a chloroacetamido group attached to a phenyl ring, further linked to an ethanethioate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate typically involves the reaction of 3-(2-chloroacetamido)benzyl chloride with ethanethiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions:
Oxidation: S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced, especially at the chloroacetamido group, to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive chloroacetamido group.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate involves its interaction with biological molecules through its reactive functional groups. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various molecular pathways, depending on the specific biological target.
相似化合物的比较
- Ethanethioic acid, S-[[3-[(chloroacetyl)amino]phenyl]methyl] ester .
- Phenyliodine(III) diacetate (PIDA) .
Comparison: While S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate shares some structural similarities with these compounds, it is unique in its specific functional groups and their arrangement. This uniqueness can lead to different reactivity and applications, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
614760-02-0 |
|---|---|
分子式 |
C11H12ClNO2S |
分子量 |
257.74 g/mol |
IUPAC 名称 |
S-[[3-[(2-chloroacetyl)amino]phenyl]methyl] ethanethioate |
InChI |
InChI=1S/C11H12ClNO2S/c1-8(14)16-7-9-3-2-4-10(5-9)13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChI 键 |
JODMPDNSEIWONF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SCC1=CC(=CC=C1)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
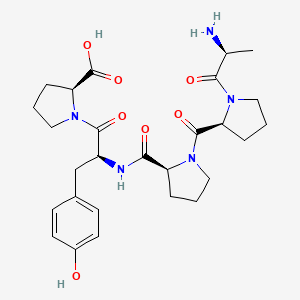
![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B15168310.png)
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)
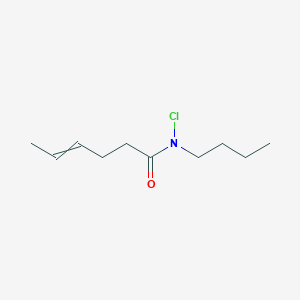
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)

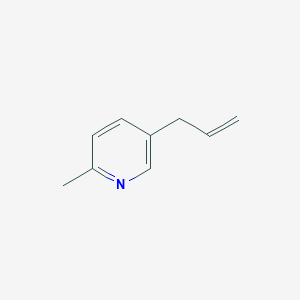
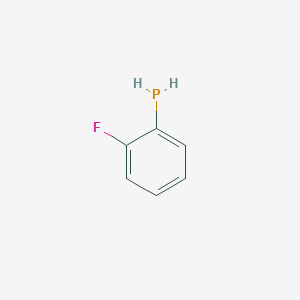
![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)

![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)
